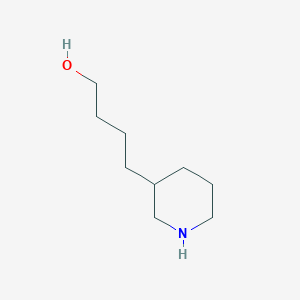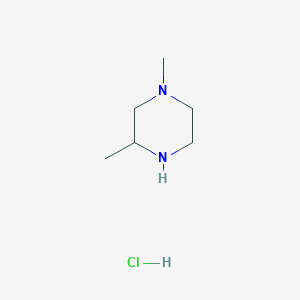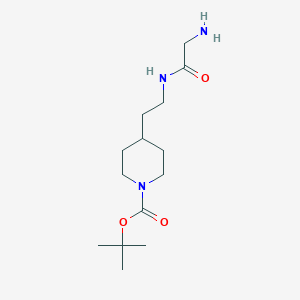
tert-Butyl 4-(2-(2-aminoacetamido)ethyl)piperidine-1-carboxylate
Overview
Description
Scientific Research Applications
Synthesis of Biologically Active Alkaloids
The compound is utilized in the synthesis of biologically active alkaloids like sedridine, allosedridine, methylsedridine, methylallosedridine, ethylnorlobelol, and coniine. These syntheses demonstrate the versatility of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl esters as chiral building blocks, highlighting the compound's importance in medicinal chemistry (Passarella et al., 2005).
Role in the Synthesis of Crizotinib
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the synthesis of crizotinib, is synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material. The total yield of this three-step synthesis was 49.9%, with the structures confirmed by MS and 1HNMR spectrum (Kong et al., 2016).
Structural Studies
X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its derivatives reveal interesting crystal structures and molecular packing, driven by strong O-H...O=C hydrogen bonds, which are important for understanding the compound's behavior and potential applications in various fields (Didierjean et al., 2004).
Synthesis of Vandetanib Intermediate
Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, is synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution. This synthesis route is significant for the production of Vandetanib, a medication used to treat certain types of cancer (Wang et al., 2015).
Future Directions
properties
IUPAC Name |
tert-butyl 4-[2-[(2-aminoacetyl)amino]ethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)17-8-5-11(6-9-17)4-7-16-12(18)10-15/h11H,4-10,15H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBGAFVYEUOYLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCNC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



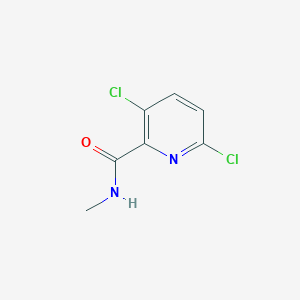
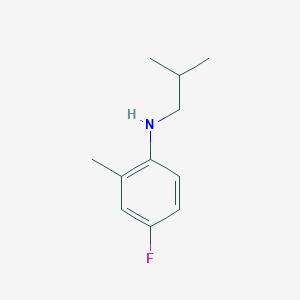
![2-Ethoxy-6-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B3074629.png)
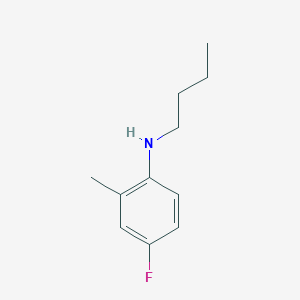
![2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3074643.png)
![2-Ethoxy-6-({[4-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B3074647.png)
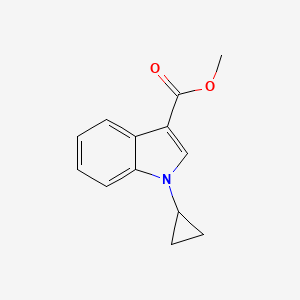
![2-Thiophenecarboxylic acid, 3-[[(2-ethoxy-2-oxoethyl)amino]sulfonyl]-4-phenyl-, methyl ester](/img/structure/B3074658.png)

![Propyl({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B3074676.png)
![6-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3074683.png)
